Copanlisib
CAS No.: 1032568-63-0
Cat. No.: VC0001528
Molecular Formula: C23H28N8O4
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1032568-63-0 |
---|---|
Molecular Formula | C23H28N8O4 |
Molecular Weight | 480.5 g/mol |
IUPAC Name | 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
Standard InChI | InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27) |
Standard InChI Key | MWYDSXOGIBMAET-UHFFFAOYSA-N |
Isomeric SMILES | COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5 |
SMILES | COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 |
Canonical SMILES | COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 |
Appearance | white solid powder |
Introduction
Mechanism of Action and Biochemical Targets
Copanlisib is a potent inhibitor of class I PI3K isoforms, preferentially targeting the α and δ subunits expressed in malignant B cells . The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and angiogenesis, often hyperactivated in B-cell malignancies . By binding to the ATP-binding pocket of PI3K, copanlisib inhibits downstream signaling, leading to apoptosis and tumor regression .
Isoform Selectivity and Pharmacodynamic Effects
Copanlisib exhibits nanomolar inhibitory concentrations (IC50) against PI3Kα (0.5 nM), PI3Kδ (0.7 nM), PI3Kβ (3.7 nM), and PI3Kγ (6.4 nM) . This dual α/δ inhibition disrupts both B-cell receptor signaling (via PI3Kδ) and insulin-mediated survival pathways (via PI3Kα), explaining its transient hyperglycemic effects . Preclinical models show that copanlisib-induced apoptosis is dose-dependent, with significant tumor reduction observed in xenograft models of FL .
Clinical Development and Regulatory Approval
The development of copanlisib progressed through phase I and II trials, culminating in accelerated FDA approval based on the CHRONOS-1 study .
Phase I Dose-Escalation Study
The first-in-human phase I trial (NCT00962611) established the maximum tolerated dose (MTD) at 0.8 mg/kg, equivalent to a fixed dose of 60 mg . Among 57 patients with advanced solid tumors or non-Hodgkin lymphoma (NHL), copanlisib showed promising activity in follicular lymphoma (FL), with 6/6 FL patients achieving responses (1 complete response [CR], 5 partial responses [PR]) .
Pivotal CHRONOS-1 Trial
The single-arm, phase II CHRONOS-1 study (NCT01660451) enrolled 104 patients with relapsed/refractory FL after ≥2 prior therapies . Key outcomes included:
Table 1: Efficacy Outcomes in CHRONOS-1 (FL Cohort)
Data derived from Dreyling et al. (2023) and FDA review .
These results supported accelerated approval, with confirmatory trials ongoing to verify long-term benefits .
Pharmacokinetics and Dosing Regimen
Copanlisib’s pharmacokinetic profile is characterized by rapid distribution and linear dose proportionality . Administered intravenously on days 1, 8, and 15 of a 28-day cycle, the 60 mg fixed dose achieves peak plasma concentrations within 1 hour .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (t₁/₂) | 39.1 hours |
AUC₀–24 (ng·h/mL) | 1,420 (SD ± 590) |
Cmax (ng/mL) | 228 (SD ± 98) |
Hyperglycemia and hypertension, linked to PI3Kα inhibition, occur transiently post-infusion but rarely require treatment discontinuation .
Long-Term Efficacy and Survival Data
Updated results from CHRONOS-1 at a median follow-up of 82.4 months demonstrate sustained efficacy :
Subgroup analyses reveal improved outcomes with prolonged treatment, suggesting that continuous therapy enhances depth of response .
Adverse Event | All Grades (%) | Grade ≥3 (%) |
---|---|---|
Hyperglycemia | 82.7 | 39.1 |
Hypertension | 58.3 | 39.1 |
Fatigue | 52.2 | 8.7 |
Diarrhea | 47.8 | 4.3 |
Most events are infusion-related and resolve within hours . Prophylactic antihypertensives and glucose monitoring are recommended .
Future Directions and Ongoing Research
Current investigations focus on combination therapies (e.g., with rituximab) and expansion into marginal zone lymphoma (MZL), where copanlisib achieved a 78.3% ORR in a 23-patient cohort . Additionally, biomarker studies aim to identify patients with PI3K pathway activation who may derive maximal benefit .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume